

# spectroscopic data of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

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## Compound of Interest

Compound Name: 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

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A comprehensive analysis of the spectroscopic properties of **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid** ( $C_6H_6N_2O_3S$ , Molecular Weight: 186.19 g/mol) is crucial for its identification, characterization, and application in research and drug development. [1][2] This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their studies.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid** based on the analysis of its functional groups and known spectroscopic principles.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data (Solvent: DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.5	Singlet	1H	H6 (pyrimidine ring)
~2.5	Singlet	3H	-SCH <sub>3</sub> (methylthio group)
~13.0	Broad Singlet	1H	-COOH (carboxylic acid)
~11.5	Broad Singlet	1H	-OH (hydroxyl group)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent: DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (carboxylic acid)
~165	C4-OH (pyrimidine ring)
~160	C2-SCH <sub>3</sub> (pyrimidine ring)
~150	C6 (pyrimidine ring)
~110	C5-COOH (pyrimidine ring)
~14	-SCH <sub>3</sub> (methylthio group)

Table 3: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
186	[M] <sup>+</sup> , Molecular ion
169	[M-OH] <sup>+</sup>
141	[M-COOH] <sup>+</sup>
125	Further fragmentation

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
3300-2500	Broad, Strong	O-H stretch	Carboxylic acid O-H
~3100	Medium	O-H stretch	Hydroxyl group
~1700	Strong	C=O stretch	Carboxylic acid C=O
~1650	Medium	C=N stretch	Pyrimidine ring
~1580	Medium	C=C stretch	Pyrimidine ring
~1250	Medium	C-O stretch	Carboxylic acid C-O

Table 5: Predicted UV-Vis Spectroscopy Data (Solvent: Ethanol)

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Transition
~210	Weak	$n \rightarrow \pi$
~270	Moderate	$\pi \rightarrow \pi$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the NMR tube in the spectrometer.
  - Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra at room temperature.
  - For  $^1\text{H}$  NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Process the raw data using appropriate NMR software.
  - Reference the spectra to the residual solvent peak (DMSO at  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Introduce the sample into the ion source of the mass spectrometer.

- Acquire the mass spectrum in positive or negative ion mode.
- Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$  or  $[M-H]^-$ ).
  - Analyze the fragmentation pattern to identify characteristic losses of functional groups.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
  - Place the sample in the IR beam.
  - Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis:
  - Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C=N).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

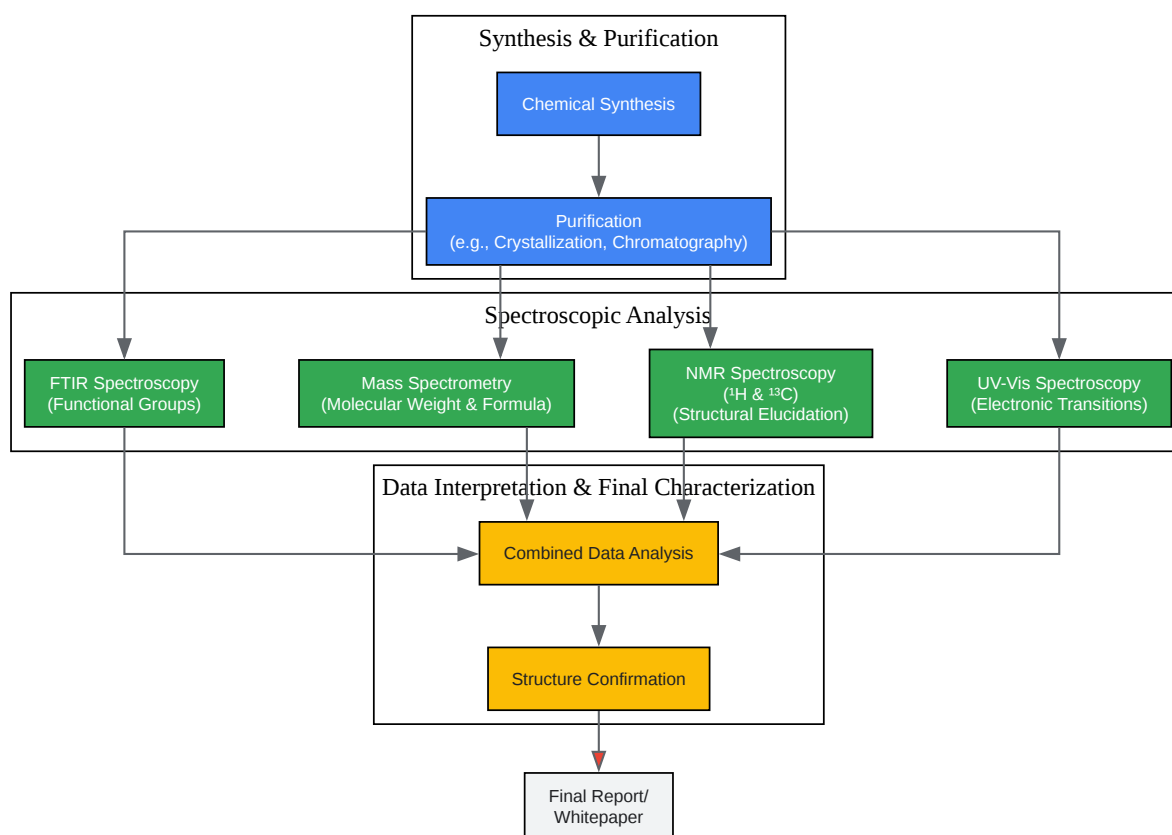
Instrumentation: A UV-Vis spectrophotometer.

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.
- Data Acquisition:
  - Fill a quartz cuvette with the sample solution.
  - Place the cuvette in the spectrophotometer.
  - Scan the absorbance of the sample over a range of wavelengths (typically 200-400 nm).
- Data Analysis:
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - If the concentration is known, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law.

## Mandatory Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid**.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid [cymitquimica.com]
- 2. Buy 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 397308-78-0 [smolecule.com]
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